(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as dimethoxyphenyl, ethoxyphenyl, fluorophenyl, and a thiazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the thiazinane ring: This can be achieved through a cyclization reaction involving a suitable thiol and an amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the dimethoxyphenyl and ethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological processes.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used as a chemical intermediate and shares some structural similarities with (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide .
1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: Another compound with similar functional groups.
Uniqueness
What sets This compound apart is its unique combination of functional groups and the presence of the thiazinane ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H30FN3O5S |
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Molecular Weight |
551.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C29H30FN3O5S/c1-4-38-21-12-10-20(11-13-21)31-28(35)26-18-27(34)33(29(39-26)32-23-8-6-5-7-22(23)30)16-15-19-9-14-24(36-2)25(17-19)37-3/h5-14,17,26H,4,15-16,18H2,1-3H3,(H,31,35) |
InChI Key |
GEPOTAJIXHCLET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3F)S2)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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